Cas no 2171752-97-7 (2-cyclobutyl-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidoacetic acid)
2171752-97-7 structure
Product Name:2-cyclobutyl-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidoacetic acid
CAS-nummer:2171752-97-7
MF:C27H32N2O5
MW:464.553387641907
CID:6040262
PubChem ID:165962818
Update Time:2025-05-22
2-cyclobutyl-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidoacetic acid Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-cyclobutyl-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidoacetic acid
- 2171752-97-7
- 2-cyclobutyl-2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]acetic acid
- EN300-1523062
-
- Inchi: 1S/C27H32N2O5/c1-17(13-14-24(30)29-25(26(31)32)18-7-6-8-18)15-28-27(33)34-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-5,9-12,17-18,23,25H,6-8,13-16H2,1H3,(H,28,33)(H,29,30)(H,31,32)
- InChI-sleutel: RVKMCAHJAPHAFH-UHFFFAOYSA-N
- LACHT: OC(C(C1CCC1)NC(CCC(C)CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O
Berekende eigenschappen
- Exacte massa: 464.23112213g/mol
- Monoisotopische massa: 464.23112213g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 34
- Aantal draaibare bindingen: 11
- Complexiteit: 702
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 2
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.4
- Topologisch pooloppervlak: 105Ų
2-cyclobutyl-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidoacetic acid Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1523062-0.05g |
2-cyclobutyl-2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]acetic acid |
2171752-97-7 | 0.05g |
$2829.0 | 2023-05-23 | ||
| Enamine | EN300-1523062-0.1g |
2-cyclobutyl-2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]acetic acid |
2171752-97-7 | 0.1g |
$2963.0 | 2023-05-23 | ||
| Enamine | EN300-1523062-0.25g |
2-cyclobutyl-2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]acetic acid |
2171752-97-7 | 0.25g |
$3099.0 | 2023-05-23 | ||
| Enamine | EN300-1523062-0.5g |
2-cyclobutyl-2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]acetic acid |
2171752-97-7 | 0.5g |
$3233.0 | 2023-05-23 | ||
| Enamine | EN300-1523062-1.0g |
2-cyclobutyl-2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]acetic acid |
2171752-97-7 | 1g |
$3368.0 | 2023-05-23 | ||
| Enamine | EN300-1523062-2.5g |
2-cyclobutyl-2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]acetic acid |
2171752-97-7 | 2.5g |
$6602.0 | 2023-05-23 | ||
| Enamine | EN300-1523062-5.0g |
2-cyclobutyl-2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]acetic acid |
2171752-97-7 | 5g |
$9769.0 | 2023-05-23 | ||
| Enamine | EN300-1523062-10.0g |
2-cyclobutyl-2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]acetic acid |
2171752-97-7 | 10g |
$14487.0 | 2023-05-23 | ||
| Enamine | EN300-1523062-50mg |
2-cyclobutyl-2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]acetic acid |
2171752-97-7 | 50mg |
$2829.0 | 2023-09-26 | ||
| Enamine | EN300-1523062-100mg |
2-cyclobutyl-2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]acetic acid |
2171752-97-7 | 100mg |
$2963.0 | 2023-09-26 |
2-cyclobutyl-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidoacetic acid Gerelateerde literatuur
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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